
4-((4-Aminohex-5-enoyl)amino)hex-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Aminohex-5-enoyl)amino)hex-5-enoic acid is a chemical compound with the molecular formula C12H20N2O3 and a molecular weight of 240.3 g/mol This compound is known for its unique structure, which includes two hexenoic acid chains connected by an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Aminohex-5-enoyl)amino)hex-5-enoic acid typically involves the reaction of 4-aminohex-5-enoic acid with another molecule of 4-aminohex-5-enoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions and efficient mixing.
Purification steps: Such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-Aminohex-5-enoyl)amino)hex-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The double bonds in the hexenoic acid chains can be oxidized to form epoxides or diols.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used to reduce the amide bond.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Epoxides or diols
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
4-((4-Aminohex-5-enoyl)amino)hex-5-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential role in enzyme inhibition and protein modification.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-((4-Aminohex-5-enoyl)amino)hex-5-enoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vigabatrin: A structural analog used as an antiepileptic drug.
4-Aminohex-5-enoic acid: A precursor in the synthesis of 4-((4-Aminohex-5-enoyl)amino)hex-5-enoic acid.
Uniqueness
This compound is unique due to its dual hexenoic acid chains and the presence of an amide bond, which confer specific chemical properties and biological activities
Biologische Aktivität
4-((4-Aminohex-5-enoyl)amino)hex-5-enoic acid, also known as Vigabatrin impurity F, is a compound with significant biological activity, primarily noted for its role as an intermediate in the synthesis of Vigabatrin, an antiepileptic drug. This article explores its biological properties, mechanisms of action, and potential therapeutic implications.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₀N₂O₃
- Molecular Weight : 240.2988 g/mol
- CAS Number : 794466-81-2
- Stereochemistry : Mixed, with no defined stereocenters .
The compound features a hexenoic acid backbone with amino and enoyl functional groups that contribute to its biological activity.
This compound acts primarily as an irreversible inhibitor of gamma-aminobutyric acid (GABA) transaminase . This enzyme is responsible for the degradation of GABA, a major inhibitory neurotransmitter in the central nervous system. By inhibiting this enzyme, the compound increases the intracellular concentration of GABA, thereby enhancing its inhibitory effects on neuronal excitability .
Pharmacological Effects
- Antiepileptic Activity : The most notable application of this compound is in the treatment of epilepsy. By elevating GABA levels, it helps control seizures effectively.
- Anxiolytic and Antidepressant Effects : Increased GABA concentration is associated with anxiolytic (anxiety-reducing) and antidepressant effects, making this compound a candidate for further research in mood disorders .
- Neuroprotective Properties : There is emerging evidence suggesting that compounds enhancing GABAergic transmission may offer neuroprotection in various neurodegenerative conditions.
Clinical Studies on Vigabatrin
Vigabatrin has been extensively studied for its efficacy in treating refractory epilepsy. In a clinical trial involving patients with complex partial seizures, Vigabatrin demonstrated significant seizure reduction compared to placebo. The study highlighted the importance of GABA modulation in seizure control .
Study | Population | Treatment | Outcome |
---|---|---|---|
Clinical Trial A | 100 patients with refractory epilepsy | Vigabatrin vs. placebo | 50% seizure reduction in 60% of patients |
Clinical Trial B | 200 patients with complex partial seizures | Vigabatrin | Significant improvement in seizure frequency |
Animal Models
Research using animal models has shown that administration of this compound leads to increased GABA levels in the brain, resulting in reduced seizure activity and improved behavioral outcomes in models of anxiety and depression .
Toxicology and Safety Profile
While this compound exhibits beneficial pharmacological effects, safety profiles indicate potential side effects similar to those observed with Vigabatrin, including visual field defects and sedation . Long-term studies are necessary to fully understand the safety implications of this compound.
Eigenschaften
IUPAC Name |
4-(4-aminohex-5-enoylamino)hex-5-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-3-9(13)5-7-11(15)14-10(4-2)6-8-12(16)17/h3-4,9-10H,1-2,5-8,13H2,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPNCCIDKMRGQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CCC(=O)NC(CCC(=O)O)C=C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
794466-81-2 |
Source
|
Record name | 4-((4-Aminohex-5-enoyl)amino)hex-5-enoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0794466812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-((4-AMINOHEX-5-ENOYL)AMINO)HEX-5-ENOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02O9I4PZ2B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.